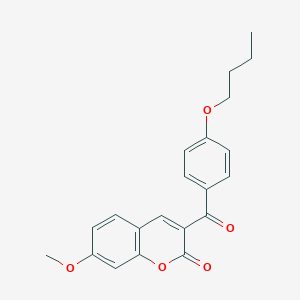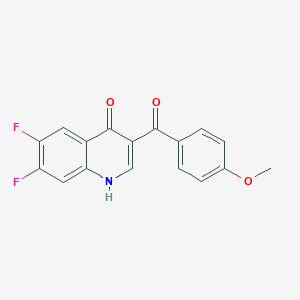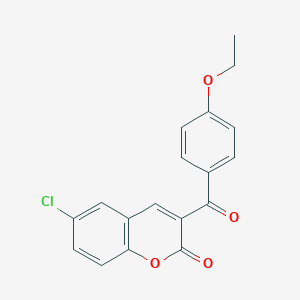
3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Butoxybenzoyl)-7-methoxy-2H-chromen-2-one, also known as BMMC, is a chromenone compound that has been studied extensively in the scientific community. It is an important intermediate in the synthesis of a variety of pharmaceuticals and has been investigated for its potential use in various scientific applications.
Wissenschaftliche Forschungsanwendungen
3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one has been studied extensively for its potential use in various scientific applications. It has been used as a photodynamic therapy agent for cancer treatment, as an antioxidant, and as an anti-inflammatory agent. It has also been investigated for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one is not fully understood, but it is thought to act as an antioxidant by scavenging reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, this compound is thought to possess anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and ovarian cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one in laboratory experiments include its relatively low cost and its availability in a variety of forms. Additionally, this compound is relatively stable and can be stored at room temperature. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for the use of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one in scientific research. These include further investigations into its potential use in cancer therapy, its potential use in the treatment of neurological disorders, and its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research into the mechanism of action of this compound could lead to new and improved therapeutic strategies. Finally, this compound could also be investigated for its potential use in other areas of scientific research, such as drug delivery and drug metabolism.
Synthesemethoden
The synthesis of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one is typically accomplished through the reaction of 4-butoxybenzaldehyde and 7-methoxycoumarin in the presence of piperidine and glacial acetic acid. The reaction is carried out at room temperature and the product is isolated in a yield of approximately 80%.
Eigenschaften
IUPAC Name |
3-(4-butoxybenzoyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-4-11-25-16-8-5-14(6-9-16)20(22)18-12-15-7-10-17(24-2)13-19(15)26-21(18)23/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABZGBTQFHMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463015.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463026.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6463032.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)
![1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6463043.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B6463044.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6463050.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463055.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463061.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-fluoro-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463064.png)